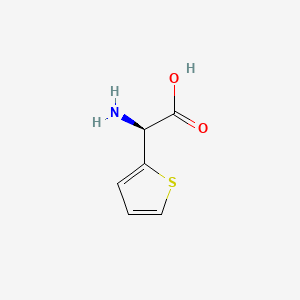

(R)-2-Thienylglycine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMSKXASROPJNG-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315311 | |

| Record name | L-(2-Thienyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65058-23-3, 43189-45-3 | |

| Record name | L-(2-Thienyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65058-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Thienylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043189453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Thienylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(2-Thienyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-thienylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-Thienylglycine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique thienyl moiety imparts distinct chemical properties that are leveraged in the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Core Chemical Properties and Structure

This compound, with the IUPAC name (2R)-2-amino-2-(thiophen-2-yl)acetic acid, is a chiral molecule essential for stereospecific synthesis in drug development.[1] Its structure incorporates a thiophene ring attached to the alpha-carbon of a glycine molecule.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-2-(thiophen-2-yl)acetic acid |

| CAS Number | 65058-23-3 |

| Molecular Formula | C₆H₇NO₂S |

| SMILES | C1=CSC(=C1)--INVALID-LINK--N |

| InChI Key | XLMSKXASROPJNG-YFKPBYRVSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for derivatives, many of the properties for the parent compound are predicted values.

| Property | Value | Source |

| Molecular Weight | 157.19 g/mol | PubChem[1] |

| Melting Point | 172-178 °C (for Fmoc derivative) | Chem-Impex[2] |

| Boiling Point | Predicted: 311.8 ± 32.0 °C | ChemicalBook |

| Solubility | Sparingly soluble in water. Solubility is influenced by pH and temperature.[3] | Generic Amino Acid Data |

| pKa (predicted) | 1.88 ± 0.10 (acidic), 9.1 (basic, estimated) | ChemicalBook |

| LogP (predicted) | -1.5 | ChemAxon |

| Appearance | White to off-white powder | Chem-Impex |

Experimental Protocols

Synthesis of this compound

The enantiomerically pure this compound can be synthesized through various methods, with the Strecker synthesis followed by chiral resolution being a common approach.

1. Racemic Synthesis via Strecker Reaction:

The Strecker synthesis is a classic method for producing amino acids.[4][5][6][7][8]

-

Step 1: Imine Formation: Thiophene-2-carboxaldehyde is reacted with ammonia to form the corresponding imine.

-

Step 2: Cyanide Addition: The imine is then treated with a cyanide source, such as hydrogen cyanide or a cyanide salt, to form the α-aminonitrile.

-

Step 3: Hydrolysis: The α-aminonitrile is hydrolyzed under acidic or basic conditions to yield racemic DL-2-Thienylglycine.

2. Chiral Resolution:

The resulting racemic mixture can be resolved into its individual enantiomers using several techniques.[9][10]

-

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

-

Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer, allowing for the separation of the desired (R)-isomer.

Below is a logical workflow for the synthesis and resolution process.

References

- 1. This compound | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-DL-(2-thienyl)glycine | 211682-11-0 | Benchchem [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 10. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-Thienylglycine: A Comprehensive Technical Guide

Introduction

(R)-2-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a chiral center and a thiophene moiety, make it a valuable building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of this compound, covering its chemical identity, physicochemical properties, synthesis methodologies, and its role as a modulator of neurotransmission.

Chemical Identity and Properties

The systematic IUPAC name for this compound is (2R)-2-amino-2-thiophen-2-ylacetic acid [1]. Its unique structure is identified by the Chemical Abstracts Service (CAS) Registry Number 65058-23-3 [1][2].

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-2-thiophen-2-ylacetic acid | [1] |

| CAS Number | 65058-23-3 | [1][2] |

| Molecular Formula | C6H7NO2S | [1][2] |

| Molecular Weight | 157.19 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 98% | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Synthesis Protocols

The enantiomerically pure form of 2-thienylglycine is crucial for its application in pharmaceuticals. Asymmetric synthesis and enzymatic kinetic resolution are two primary strategies employed for its preparation.

Asymmetric Strecker Synthesis using a Chiral Auxiliary

One effective method for the asymmetric synthesis of α-amino acids like this compound is the Strecker reaction employing a chiral auxiliary. (R)-phenylglycine amide has been successfully used for this purpose.

Experimental Protocol:

-

Iminé Formation: An appropriate imine is formed in situ.

-

Cyanation: To a solution of the imine, trimethylsilyl cyanide (TMSCN) is added in the presence of a catalytic amount of a Lewis acid. The reaction is typically carried out in a non-polar solvent like toluene at low temperatures.

-

Diastereoselective Crystallization: The reaction is designed to facilitate a crystallization-induced asymmetric transformation, where one diastereomer of the resulting α-amino nitrile selectively precipitates from the solution. This allows for the isolation of a single diastereomer in high yield and diastereomeric excess.

-

Hydrolysis: The diastereomerically pure α-amino nitrile is then subjected to acidic hydrolysis to cleave the chiral auxiliary and convert the nitrile group to a carboxylic acid, yielding the desired (S)- or (R)-α-amino acid. The specific enantiomer obtained depends on the configuration of the chiral auxiliary and the reaction conditions.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the preparation of enantiomerically pure amino acids. This method relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture.

Experimental Protocol:

-

Racemic Substrate Preparation: A racemic mixture of an N-acyl-2-thienylglycine derivative is prepared.

-

Enzymatic Hydrolysis: The racemic substrate is dissolved in a suitable buffer solution, and an acylase enzyme (e.g., from Aspergillus sp.) is added. The enzyme selectively hydrolyzes the N-acyl group from one of the enantiomers (e.g., the L-enantiomer).

-

Separation: The reaction mixture will contain the free L-amino acid and the unreacted N-acyl-D-amino acid. These two compounds have different physical properties (e.g., solubility at different pH values), which allows for their separation.

-

Hydrolysis of the Remaining Enantiomer: The separated N-acyl-D-amino acid can then be hydrolyzed chemically to obtain the pure D-amino acid. By selecting the appropriate enzyme and reaction conditions, this method can be adapted to produce the desired (R)-enantiomer.

Biological Activity and Signaling Pathway

This compound is recognized for its ability to modulate neurotransmitter activity, with evidence suggesting its interaction with glycine receptors (GlyRs)[2]. Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem. Its receptors are ligand-gated chloride ion channels.

The precise nature of the interaction of this compound with GlyRs is a subject of ongoing research. However, based on the known pharmacology of glycine and its analogs, a putative mechanism can be proposed. As an analog of glycine, this compound may act as an agonist or a partial agonist at the strychnine-sensitive glycine receptor.

Proposed Signaling Pathway:

Caption: Proposed signaling pathway for this compound at an inhibitory synapse.

This proposed pathway illustrates that upon binding of this compound to the glycine receptor, the integral chloride channel opens, leading to an influx of chloride ions into the neuron. This influx of negative charge causes hyperpolarization of the postsynaptic membrane, generating an inhibitory postsynaptic potential (IPSP) and ultimately reducing the excitability of the neuron. This modulation of neuronal activity is the basis for its potential therapeutic applications in neurological disorders.

Applications in Drug Development

The unique structural and biological properties of this compound make it a valuable chiral building block in the synthesis of more complex pharmaceutical agents. Its incorporation into drug candidates can influence their potency, selectivity, and pharmacokinetic profiles. It serves as a crucial intermediate in the development of novel therapeutics targeting a variety of conditions, including pain and mood disorders[2].

Experimental Workflow for Drug Discovery:

Caption: A generalized workflow for the utilization of this compound in drug discovery.

This workflow highlights the central role of this compound as a starting material for the generation of a library of diverse compounds. These compounds are then subjected to high-throughput screening to identify "hits" with desired biological activity. Subsequent lead optimization through structure-activity relationship (SAR) studies aims to improve the potency, selectivity, and drug-like properties of these hits, ultimately leading to the identification of a new drug candidate for further development.

This compound is a chiral molecule with significant potential in chemical synthesis and drug discovery. Its well-defined chemical identity, coupled with established methods for its enantioselective synthesis, makes it a readily accessible tool for researchers. Its ability to modulate inhibitory neurotransmission through interaction with glycine receptors underscores its potential for the development of novel therapeutics for neurological disorders. Further exploration of its biological activities and the development of new synthetic methodologies will undoubtedly continue to expand its utility in science and medicine.

References

An In-depth Technical Guide to the Synthesis and Characterization of (R)-2-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its incorporation into drug candidates can significantly influence their pharmacological properties, including efficacy and metabolic stability. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and structured data for researchers in drug discovery and development.

Physicochemical Properties

This compound, also known as (2R)-2-amino-2-(thiophen-2-yl)acetic acid, is a white to off-white powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol [2] |

| CAS Number | 65058-23-3[1][2] |

| Appearance | White to off-white powder[1] |

| Purity | ≥ 98%[1] |

| Storage Conditions | 0-8 °C[1] |

Synthesis of this compound

The enantiomerically pure form of 2-thienylglycine is most commonly obtained through the resolution of a racemic mixture. Enzymatic resolution is a widely employed, efficient, and environmentally benign method.

Enzymatic Resolution of N-Acetyl-DL-2-Thienylglycine

This method involves the stereoselective hydrolysis of the N-acetyl derivative of racemic 2-thienylglycine using a lipase. The enzyme selectively hydrolyzes the (R)-enantiomer of the N-acetylated amino acid, allowing for the separation of the desired this compound.

Experimental Protocol:

-

Preparation of N-Acetyl-DL-2-Thienylglycine:

-

DL-2-Thienylglycine is acetylated using acetic anhydride in an aqueous medium.

-

In a typical procedure, DL-2-thienylglycine is dissolved in water, and acetic anhydride is added portion-wise while maintaining the pH between 8 and 9 with the addition of an aqueous solution of sodium hydroxide.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the N-acetyl-DL-2-thienylglycine, which is then filtered, washed with cold water, and dried.

-

-

Enzymatic Hydrolysis:

-

N-Acetyl-DL-2-thienylglycine is suspended in a phosphate buffer solution (pH 7.0).

-

A lipase, such as Candida rugosa lipase, is added to the suspension.

-

The mixture is stirred at a controlled temperature (e.g., 37 °C) for a specified period, during which the hydrolysis of the (R)-N-acetyl-2-thienylglycine occurs. The progress of the reaction can be monitored by measuring the amount of liberated this compound or by chiral HPLC.

-

Upon completion, the enzyme is removed by filtration or centrifugation.

-

-

Separation and Purification:

-

The resulting mixture contains this compound and unreacted (S)-N-acetyl-2-thienylglycine.

-

The pH of the solution is adjusted to the isoelectric point of this compound (around pH 6) to precipitate the free amino acid.

-

The precipitated this compound is collected by filtration, washed with cold water and ethanol, and then dried to yield the final product.

-

The unreacted (S)-N-acetyl-2-thienylglycine can be recovered from the filtrate for racemization and recycling.

-

References

Spectroscopic Characterization of (R)-2-Thienylglycine: A Technical Guide

Introduction

(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its thienyl moiety imparts unique electronic and steric properties, making it a subject of interest for researchers in medicinal chemistry and drug development. A thorough understanding of its structural and spectroscopic properties is crucial for its application and for quality control during synthesis.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the anticipated spectral characteristics based on the known functional groups. Furthermore, it details generalized experimental protocols for acquiring such data, intended to guide researchers in their own analytical endeavors.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on typical ranges for the respective functional groups.

Table 1: Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| α-H | 4.0 - 4.5 | Singlet or Doublet | Position is dependent on the solvent and pH. |

| Thienyl H3 | 6.9 - 7.1 | Doublet of doublets | |

| Thienyl H4 | 7.1 - 7.3 | Doublet of doublets | |

| Thienyl H5 | 7.3 - 7.5 | Doublet of doublets | |

| -NH₂ | 7.5 - 9.0 | Broad Singlet | Chemical shift and broadness are highly dependent on solvent, concentration, and temperature. |

| -COOH | 10.0 - 12.0 | Broad Singlet | Often not observed in D₂O due to exchange. |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| α-C | 55 - 65 | |

| Thienyl C2 | 140 - 145 | Attached to the glycine moiety. |

| Thienyl C3 | 125 - 128 | |

| Thienyl C4 | 127 - 130 | |

| Thienyl C5 | 124 - 127 | |

| -COOH | 170 - 180 |

Table 3: Expected IR Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |

| N-H (Amine) | 3200 - 3500 | Medium | Stretching |

| C-H (Aromatic/Thienyl) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Stretching |

| C=C (Thienyl) | 1500 - 1600 | Medium-Weak | Stretching |

| N-H (Amine) | 1580 - 1650 | Medium | Bending |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z Value | Ion | Notes |

| 157 | [M]⁺ | Molecular ion |

| 112 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 84 | [Thienyl-CH]⁺ | Fragmentation of the amino acid side chain. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment). The choice of solvent will depend on the solubility of the sample and the desired information. For observing the exchangeable protons (-NH₂ and -COOH), a non-protic solvent like DMSO-d₆ is preferable.

-

Transfer the solution to a 5 mm NMR tube. The final volume should be around 0.5-0.7 mL.[1][2]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the temperature to a constant value (e.g., 298 K) to ensure reproducibility.[2]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method): [3]

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[3]

-

-

Sample Preparation (Attenuated Total Reflectance - ATR): [3][4]

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[3]

-

-

IR Spectrum Acquisition:

-

Place the KBr pellet or the ATR accessory with the sample in the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, water with a small amount of formic acid to aid ionization).

-

The concentration should be low, typically in the range of µg/mL to ng/mL.

-

-

Ionization:

-

Electrospray ionization (ESI) is a common and suitable method for amino acids as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.[5]

-

-

Mass Analysis:

-

Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

To obtain fragmentation information, perform a tandem mass spectrometry (MS/MS) experiment. In this experiment, the molecular ion is selected and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are detected.[6]

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass of this compound (C₆H₇NO₂S, Molecular Weight: 157.19 g/mol ).[7]

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chiral compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

References

- 1. nmr-bio.com [nmr-bio.com]

- 2. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. 蛋白质谱 [sigmaaldrich.com]

- 6. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of (R)-2-Thienylglycine for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of (R)-2-Thienylglycine. It is important to note that while this document outlines detailed experimental protocols and theoretical considerations, specific quantitative solubility and stability data for this compound in various organic solvents is not extensively available in the public domain. The tables provided herein are templates designed to be populated with data generated through the described experimental procedures.

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds.[1] Its unique thiophene moiety imparts distinct physicochemical properties that can influence the solubility, stability, and ultimately the bioavailability and efficacy of active pharmaceutical ingredients (APIs). A thorough understanding of these properties is paramount for drug development professionals in formulation design, process optimization, and ensuring drug product quality.

This guide provides a detailed overview of the theoretical and practical aspects of determining the solubility and stability of this compound. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂S | [2] |

| Molecular Weight | 157.19 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 65058-23-3 | [2] |

| pKa (predicted) | Acidic: ~2.2, Basic: ~9.0 | |

| LogP (predicted) | -1.4 |

Note: Predicted values are based on computational models and should be experimentally verified.

The zwitterionic nature of this compound, arising from its amino and carboxylic acid functional groups, suggests that its solubility will be highly dependent on the pH of the medium. The thiophene ring introduces a degree of aromaticity and lipophilicity, which will influence its solubility in organic solvents.

Solubility of this compound

The solubility of an API is a critical factor that affects its dissolution rate and subsequent absorption. The principle of "like dissolves like" provides a qualitative prediction of solubility. Given its polar amino acid backbone and a less polar thiophene ring, this compound is expected to exhibit some solubility in a range of polar and semi-polar solvents.

Predicted Solubility Profile

-

Aqueous Solvents: Due to its amino acid structure, this compound is expected to be soluble in water, with its solubility being lowest at its isoelectric point and increasing significantly at pH values above and below this point.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute and are expected to be effective in dissolving this compound.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are also anticipated to be good solvents for this compound due to their high polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the polar nature of the amino acid.

Experimental Determination of Equilibrium Solubility

The equilibrium shake-flask method is the gold standard for determining the solubility of a compound. A detailed protocol is provided below.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water at different pH values, methanol, ethanol, propanol).

-

Ensure a solid excess is present to guarantee saturation.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments by sampling at different time points.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

Record the data in a structured table (see Table 2 for a template).

-

Table 2: Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 1.2) | 25 | Experimental Data | Experimental Data |

| Water (pH 4.5) | 25 | Experimental Data | Experimental Data |

| Water (pH 6.8) | 25 | Experimental Data | Experimental Data |

| Water (pH 7.4) | 25 | Experimental Data | Experimental Data |

| Methanol | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| 1-Propanol | 25 | Experimental Data | Experimental Data |

| 2-Propanol | 25 | Experimental Data | Experimental Data |

| Acetonitrile | 25 | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data | Experimental Data |

| Water (pH 7.4) | 37 | Experimental Data | Experimental Data |

Stability of this compound

The chemical stability of an API is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways include:

-

Hydrolysis: The amide linkage in potential dimeric or polymeric impurities could be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The thiophene ring and the amino group may be susceptible to oxidation.

-

Photodegradation: Aromatic systems like the thiophene ring can be susceptible to degradation upon exposure to light.

-

Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guidelines (Q1A(R2)).

Experimental Protocol: Forced Degradation of this compound

-

Sample Preparation:

-

Prepare solutions of this compound in relevant solvents (e.g., water, methanol).

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution to light according to ICH Q1B guidelines.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.

-

-

Sample Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Identify and characterize major degradation products using techniques like LC-MS/MS.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the parent drug and the formation of degradation products.

Method Development Strategy:

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the polar parent compound and potentially less polar degradation products.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can resolve the parent peak from all degradation product peaks.

Table 3: Template for Stability Data of this compound in Solution (e.g., Water pH 7.4 at 40°C)

| Time (days) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |

| 0 | Experimental Data | Experimental Data | Experimental Data |

| 7 | Experimental Data | Experimental Data | Experimental Data |

| 14 | Experimental Data | Experimental Data | Experimental Data |

| 30 | Experimental Data | Experimental Data | Experimental Data |

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is not widely published, the detailed protocols and theoretical considerations presented herein will enable researchers and drug development professionals to generate the necessary data to support formulation development, process optimization, and regulatory submissions. The generation of robust solubility and stability data is a critical step in the successful development of any new drug product containing this compound.

References

(R)-2-Thienylglycine and its Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of (R)-2-Thienylglycine and its derivatives. The document focuses on two key areas of therapeutic interest: their role as N-methyl-D-aspartate (NMDA) receptor agonists and their potential as antimicrobial agents. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Activity at the NMDA Receptor Glycine Site

Derivatives of this compound, specifically (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acids, have been identified as potent agonists at the glycine binding site of the NMDA receptor. These compounds exhibit varying degrees of potency and efficacy across different NMDA receptor subtypes, highlighting their potential for the development of targeted therapeutics for neurological and psychiatric disorders.

Quantitative Data: Potency and Efficacy of Thienylcarboxamido Derivatives

The agonist activity of a series of (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives was evaluated at recombinant rat NMDA receptor subtypes (GluN1/2A-D) expressed in Xenopus laevis oocytes. The following table summarizes the potency (EC₅₀) and maximal response relative to glycine for key compounds.

| Compound | GluN1/2A EC₅₀ (µM) | GluN1/2A % Max | GluN1/2B EC₅₀ (µM) | GluN1/2B % Max | GluN1/2C EC₅₀ (µM) | GluN1/2C % Max | GluN1/2D EC₅₀ (µM) | GluN1/2D % Max |

| Glycine | 1.2 | 100 | 1.1 | 100 | 0.23 | 100 | 0.28 | 100 |

| 8d | 1.8 | 105 | >300 | 14 | 0.0029 | 864 | 0.016 | 136 |

| 8j | 0.018 | 98 | >300 | 25 | 0.0029 | 125 | 0.016 | 110 |

| 7j | 0.15 | 95 | >300 | 20 | 0.021 | 130 | 0.045 | 105 |

Data sourced from Zhao et al., 2025.[1][2]

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

The functional characterization of the (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives at NMDA receptors was performed using two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus laevis oocytes.

1.2.1. Oocyte Preparation and cRNA Injection

-

Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular cell layer.

-

Stage V-VI oocytes are selected and injected with cRNAs encoding for rat GluN1 and one of the GluN2 subunits (A-D).

-

The injected oocytes are incubated for 2-4 days at 18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.

1.2.2. Electrophysiological Recording

-

Oocytes are placed in a recording chamber and perfused with a recording solution containing (in mM): 115 NaCl, 2.5 KCl, 1.8 BaCl₂, and 10 HEPES, at pH 7.4.

-

The oocytes are impaled with two glass microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-passing electrodes.

-

The membrane potential is clamped at -40 mV.

-

Agonist solutions are prepared in the recording solution with the addition of 100 µM glutamate.

-

Concentration-response curves are generated by applying increasing concentrations of the test compounds and measuring the resulting inward current.

-

The recorded currents are normalized to the maximal response induced by a saturating concentration of glycine.

-

EC₅₀ and maximal response values are calculated by fitting the concentration-response data to a sigmoidal equation.

Visualization: NMDA Receptor Activation Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor at the glycine site by an this compound derivative.

NMDA receptor activation by this compound derivative.

Antimicrobial Activity

Various derivatives of this compound, including thiazole, oxadiazole, and triazole substituted compounds, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of bacterial and fungal strains.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial activity of several series of 2-thienyl substituted heterocycles was determined by measuring their Minimum Inhibitory Concentration (MIC) in µg/mL. The tables below summarize the activity against representative Gram-positive and Gram-negative bacteria, and a fungal strain.

Table 2.1: Antibacterial Activity of 2-Thienyl Substituted Thiazoles and Oxazoles

| Compound | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |

| 4d | 12.5 | 25 | >100 | >100 |

| 5e | 12.5 | 12.5 | >100 | >100 |

| 7b | 25 | 12.5 | >100 | >100 |

| 7c | 25 | 12.5 | >100 | >100 |

| 7d | 12.5 | 25 | >100 | >100 |

| 9a | 25 | 50 | 50 | 100 |

| 9b | 12.5 | 25 | >100 | >100 |

| 9c | 12.5 | 25 | >100 | >100 |

| 9d | 12.5 | 12.5 | >100 | >100 |

| Ampicillin | 6.25 | 6.25 | 12.5 | 25 |

Data represents a selection of compounds from multiple studies.

Table 2.2: Antifungal Activity of 2-Thienyl Substituted Heterocycles

| Compound | Candida albicans MIC (µg/mL) |

| 4a-e | >200 |

| 5a-e | >200 |

| 7a-e | >200 |

| 9a-f | >200 |

| Clotrimazole | 12.5 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds was determined using the broth microdilution method.

2.2.1. Preparation of Materials

-

Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.

-

Microbial Strains: Bacterial and fungal strains are cultured on appropriate agar plates to obtain fresh colonies.

-

Inoculum Preparation: A standardized inoculum of each microbial strain is prepared by suspending colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2.2.2. Assay Procedure

-

The serially diluted test compounds are added to the wells of the 96-well plate.

-

The standardized microbial inoculum is added to each well.

-

Positive control wells (containing medium and inoculum but no compound) and negative control wells (containing medium only) are included on each plate.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

2.2.3. Determination of MIC

-

Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization: Antimicrobial Susceptibility Testing Workflow

The following diagram outlines the general workflow for determining the antimicrobial susceptibility of the this compound derivatives.

Workflow for antimicrobial susceptibility testing.

References

The Advent of a Novel Building Block: A Technical Guide to 2-Thienylglycine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of unnatural amino acids has been a cornerstone in the advancement of medicinal chemistry, providing novel scaffolds to overcome the limitations of naturally occurring proteinogenic amino acids. Among these, 2-thienylglycine, a non-proteinogenic amino acid featuring a thiophene ring, has emerged as a significant building block in the synthesis of innovative therapeutics, particularly in the realm of antibiotics. Its incorporation into drug molecules can confer enhanced biological activity, improved pharmacokinetic profiles, and novel receptor interactions.[1][2] This technical guide delves into the discovery, history, and key experimental methodologies associated with 2-thienylglycine and its derivatives, offering a comprehensive resource for professionals in drug discovery and development.

Historical Context and Discovery

The journey of 2-thienylglycine is intrinsically linked to the broader history of antibiotic development, particularly the evolution of semi-synthetic penicillins. Following the groundbreaking discovery of penicillin by Alexander Fleming in 1928 and its subsequent development by Florey and Chain, the mid-20th century saw a surge in efforts to modify the penicillin structure to broaden its spectrum of activity and overcome emerging resistance.[3][4][5] This era of research focused on the chemical modification of the 6-aminopenicillanic acid (6-APA) nucleus, leading to the creation of a vast array of semi-synthetic penicillins with diverse side chains.

The precise first synthesis of 2-thienylglycine is not prominently documented in a singular historical account. However, its emergence can be traced to the systematic exploration of various acyl side chains for attachment to the 6-APA core. The isosteric relationship between the thiophene ring and the benzene ring, a common moiety in early semi-synthetic penicillins like ampicillin (which contains a phenylglycine side chain), made the thienyl group an attractive candidate for investigation. Researchers hypothesized that the introduction of the sulfur-containing heterocycle could alter the antibiotic's properties in beneficial ways.

A pivotal moment in the history of 2-thienylglycine's application was the development of the carboxypenicillin, ticarcillin, patented in 1963.[1] While ticarcillin itself contains a 3-thienylmalonic acid-derived side chain, its development underscored the therapeutic potential of incorporating thiophene rings into the penicillin scaffold. This spurred further interest in thienyl-containing amino acids like 2-thienylglycine as building blocks for novel antibiotics and other therapeutic agents.

Physicochemical Properties

The unique structural features of 2-thienylglycine contribute to its distinct physicochemical properties, which are crucial for its role in drug design. The presence of the thiophene ring introduces specific electronic and steric characteristics that influence its interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C6H7NO2S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| CAS Number | 65058-23-3 (R-enantiomer) | [1] |

| Appearance | White to pale yellow crystalline solid | [6] |

| pKa | 1.88 (predicted) | [6] |

| Density | 1.418 g/cm³ (predicted) | [6] |

| Boiling Point | 311.8 °C (predicted) | [6] |

Experimental Protocols

Chemical Synthesis: The Strecker Synthesis

A common and versatile method for the synthesis of α-amino acids, including 2-thienylglycine, is the Strecker synthesis.[7][8][9] This reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Reaction Scheme:

Thiophene-2-carboxaldehyde + NH₃ + KCN → α-Amino(2-thienyl)acetonitrile → 2-Thienylglycine

Detailed Protocol:

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, a solution of thiophene-2-carboxaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Ammonium chloride (1.1 equivalents) is added to the solution, followed by the cautious addition of potassium cyanide (1.1 equivalents). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The resulting residue contains the α-amino(2-thienyl)acetonitrile.

-

-

Hydrolysis of the α-Aminonitrile:

-

The crude α-aminonitrile is transferred to a new round-bottom flask.

-

A solution of concentrated hydrochloric acid (e.g., 6 M HCl) is added to the flask.

-

The mixture is heated to reflux for several hours (typically 4-8 hours). The hydrolysis of the nitrile to a carboxylic acid and the ammonium salt of the amine occurs.

-

After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the free amino acid.

-

The precipitated 2-thienylglycine is collected by filtration, washed with cold water, and then with a suitable organic solvent (e.g., ethanol or ether) to remove impurities.

-

The product can be further purified by recrystallization from hot water or an alcohol-water mixture.

-

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons in the molecule. Expected signals would include those for the α-proton, the amine protons, and the protons of the thiophene ring.

-

¹³C NMR: Shows the different carbon environments within the molecule, including the carbonyl carbon, the α-carbon, and the carbons of the thiophene ring.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the C-H and C-S bonds of the thiophene ring would be expected.

X-ray Crystallography:

-

This technique can be used to determine the precise three-dimensional arrangement of atoms in a crystalline sample of 2-thienylglycine, confirming its molecular structure and stereochemistry.[4][10][11]

Mechanism of Action in Beta-Lactam Antibiotics

The primary mechanism of action for beta-lactam antibiotics, including those containing a 2-thienylglycine-derived side chain, is the inhibition of bacterial cell wall synthesis.[12][13][14] Specifically, these antibiotics target and covalently inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.

The diagram below illustrates the general workflow for the synthesis of a 2-thienylglycine compound via the Strecker synthesis.

Caption: General workflow for the Strecker synthesis of 2-thienylglycine.

The following diagram illustrates the inhibitory action of a beta-lactam antibiotic containing a 2-thienylglycine side chain on a penicillin-binding protein (PBP).

Caption: Inhibition of PBP by a 2-thienylglycine-containing beta-lactam antibiotic.

Conclusion

2-Thienylglycine stands as a testament to the power of synthetic chemistry in expanding the toolbox for drug discovery. Its unique properties, derived from the thiophene moiety, have enabled the development of important therapeutic agents. This guide provides a foundational understanding of its historical context, synthesis, and mechanism of action, serving as a valuable resource for researchers aiming to leverage this and other unnatural amino acids in the design of next-generation pharmaceuticals. The continued exploration of such novel building blocks will undoubtedly pave the way for future breakthroughs in medicine.

References

- 1. (R)-2-Thienylglycine | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-α-(3-Thienyl)glycine 1194-87-2 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. greeley.org [greeley.org]

- 11. cardiff.ac.uk [cardiff.ac.uk]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-Thienylglycine

Audience: Researchers, scientists, and drug development professionals.

(R)-2-Thienylglycine is a non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of therapeutic agents and other bioactive molecules. Its unique thiophene ring structure imparts valuable properties to parent compounds, making it a subject of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its application, and a visualization of its role in a key biological pathway.

Core Properties of this compound

This compound is a white to off-white powder.[1] Key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H7NO2S | [1][2][3][4] |

| Molecular Weight | 157.19 g/mol | [1][2][3] |

| CAS Number | 65058-23-3 | [1][3][4] |

| Purity | ≥ 98% | [1] |

| Density (Predicted) | ~1.42 g/cm³ | [4] |

| Boiling Point (Predicted) | 311.8 ± 32.0 °C | [3] |

| Storage Conditions | 0-8 °C | [1] |

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently utilized as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced pharmacological profiles.[5][6] The thiophene side chain can introduce beneficial characteristics such as increased stability against enzymatic degradation and unique receptor binding interactions.[6] The following is a generalized protocol for the incorporation of Fmoc-(R)-2-thienylglycine into a peptide chain using the well-established Fmoc/tBu strategy.

Objective: To incorporate an this compound residue into a growing peptide chain on a solid support resin.

Materials:

-

Fmoc-(R)-2-thienylglycine

-

Solid support resin (e.g., Rink Amide resin, 2-chlorotrityl resin)[7]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

Methodology:

The SPPS process is cyclical, involving repeated steps of deprotection and coupling.

-

Resin Preparation and First Amino Acid Loading:

-

The synthesis begins with a suitable solid support resin, chosen based on the desired C-terminal functional group (e.g., amide or carboxylic acid).[7]

-

The first Fmoc-protected amino acid is attached to the resin according to standard loading protocols.

-

-

Fmoc Deprotection:

-

The resin-bound peptide is swelled in DMF.

-

The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% piperidine in DMF solution.[8] This exposes the free amine for the next coupling step.

-

The resin is thoroughly washed with DMF to remove piperidine and byproducts.

-

-

Amino Acid Coupling:

-

In a separate vessel, Fmoc-(R)-2-thienylglycine is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (DIEA).

-

This activated amino acid solution is added to the deprotected resin-bound peptide.

-

The reaction is allowed to proceed with agitation until coupling is complete. A ninhydrin test can be performed to confirm the absence of free primary amines.[9]

-

Upon completion, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide sequence is fully assembled, the N-terminal Fmoc group is removed.

-

The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by treatment with a strong acid cleavage cocktail (e.g., TFA-based).

-

The crude peptide is precipitated from the cleavage solution using cold diethyl ether.

-

-

Purification and Analysis:

-

The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide containing the this compound residue are confirmed by mass spectrometry and analytical HPLC.

-

Visualization of a Relevant Biological Pathway

This compound and its derivatives are studied for their potential to modulate neurotransmitter activity, particularly at the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neuronal function. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[10][11] The diagram below illustrates the logical relationship of ligand binding required for NMDA receptor activation.

Caption: Ligand-gated activation of the NMDA receptor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 65058-23-3 [amp.chemicalbook.com]

- 4. D-2-(2-Thienyl)-glycine | C6H7NO2S - BuyersGuideChem [buyersguidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. digital.csic.es [digital.csic.es]

- 10. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of (R)-2-Thienylglycine in medicinal chemistry

(R)-2-Thienylglycine, a non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry, contributing to the development of significant therapeutic agents. Its unique thienyl moiety imparts favorable pharmacological properties, leading to its incorporation in drugs targeting cardiovascular diseases and its exploration in the design of novel peptide-based therapeutics and other bioactive molecules.

This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of the antiplatelet drug Clopidogrel, its incorporation into peptides, and its potential in other therapeutic areas. The guide includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Application in the Synthesis of Clopidogrel

This compound is a crucial chiral intermediate in the synthesis of the blockbuster antiplatelet drug, Clopidogrel. Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation and thrombus formation.

Mechanism of Action of Clopidogrel

The active metabolite of Clopidogrel selectively targets the P2Y12 receptor, a G protein-coupled receptor (GPCR). Inhibition of this receptor blocks the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa complex, which is the final common pathway for platelet aggregation.

Quantitative Biological Data for Clopidogrel

The efficacy of Clopidogrel in inhibiting platelet aggregation is well-documented. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency.

| Compound | Assay | IC50 Value | Reference |

| Clopidogrel | ADP-induced platelet aggregation in washed human platelets | 1.9 ± 0.3 µM | [1] |

| Clopidogrel | ADP-induced platelet aggregation in human platelet-rich plasma | 3291.07 µM | [2] |

Note: The significant difference in IC50 values between washed platelets and platelet-rich plasma is attributed to the high protein binding of Clopidogrel in plasma.

Experimental Protocol: Synthesis of Clopidogrel Intermediate

A key step in the synthesis of Clopidogrel involves the reaction of this compound methyl ester with 2-chloro-α-bromophenylacetonitrile. The following is a representative experimental protocol for the synthesis of a key intermediate.

Synthesis of methyl (2R)-2-[(2-chlorophenyl)(cyano)methylamino]-2-(2-thienyl)acetate

-

Materials:

-

This compound methyl ester

-

2-Chloro-α-bromophenylacetonitrile

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of this compound methyl ester (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add a solution of 2-chloro-α-bromophenylacetonitrile (1.1 eq) in acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at 60°C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

-

Incorporation of this compound into Peptides

The incorporation of unnatural amino acids like this compound into peptide sequences is a powerful strategy to enhance their therapeutic properties.[3] The thienyl side chain can introduce unique structural constraints, improve metabolic stability, and modulate receptor binding affinity.[3]

Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides containing this compound. The commercially available Fmoc-(R)-2-Thienylglycine can be readily incorporated into a growing peptide chain using standard coupling protocols.

Experimental Protocol: Solid-Phase Synthesis of a Dipeptide containing this compound

Synthesis of H-Ala-(R)-2-Thienylgly-OH

-

Materials:

-

Fmoc-(R)-2-Thienylglycine-Wang resin

-

Fmoc-L-Alanine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

20% Piperidine in DMF (Dimethylformamide)

-

DMF

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Water

-

-

Procedure:

-

Resin Swelling: Swell Fmoc-(R)-2-Thienylglycine-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Fmoc-L-Alanine:

-

In a separate vessel, dissolve Fmoc-L-Alanine (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine using 20% piperidine in DMF as described above.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

-

References

(R)-2-Thienylglycine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Thienylglycine is a derivative of the amino acid glycine containing a thiophene ring. It serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] As with any chemical substance, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of research.

This technical guide provides a comprehensive overview of the available safety and handling information for this compound, compiled from material safety data sheets, toxicological studies, and regulatory guidelines. It is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this compound responsibly.

Hazard Identification and Classification

Data on the specific hazard classification of this compound under the Globally Harmonized System (GHS) is limited. However, based on available information for similar compounds and related studies, the following potential hazards should be considered.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H7NO2S | [2] |

| Molecular Weight | 157.19 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Toxicological Profile Summary

| Endpoint | Result | Species | Notes | Reference |

| Acute Oral Toxicity | No data available | - | - | |

| Acute Dermal Toxicity | No data available | - | - | |

| Skin Irritation | Non-irritant to Very Slight Erythema | Rabbit | Data is for a potentially related, but unconfirmed, substance. | [3] |

| Eye Irritation | Severely Irritating | Rabbit | Data is for a potentially related, but unconfirmed, substance ("Lot #22L-2"). | |

| Genotoxicity (Ames Test) | Non-mutagenic | Salmonella typhimurium and Escherichia coli | Data is for a potentially related, but unconfirmed, substance ("C6-2AL"). | |

| Genotoxicity (Chromosomal Aberration) | No data available | - | - | |

| Genotoxicity (In Vivo Micronucleus) | No data available | - | - |

Experimental Protocols for Safety Assessment

Detailed experimental data for this compound is not extensively available in the public domain. The following sections describe the general methodologies for key toxicological assessments, which would be applicable for a comprehensive safety evaluation of this compound.

Acute Oral Toxicity - LD50 Study (General Protocol)

The acute oral toxicity of a substance is typically determined using a limit test or a full LD50 study following guidelines such as OECD Guideline 423 or 425.

-

Test System: Typically, young adult albino rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A single dose of the test substance is administered by gavage. In a limit test, a dose of 2000 mg/kg body weight is often used.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A necropsy of all animals is performed at the end of the observation period.

-

-

Endpoint: The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) is calculated if a full study is performed. For a limit test, the result is reported as the LD50 being above or below the limit dose.

Dermal Irritation Study (General Protocol - OECD Guideline 404)

The potential of a substance to cause skin irritation is assessed in a rabbit model.

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

-

0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and a semi-occlusive dressing.

-

The exposure period is typically 4 hours.

-

After exposure, the patch is removed, and the skin is gently cleansed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint: The degree of skin reaction is scored according to a standardized scale (e.g., Draize scale).[4]

Eye Irritation Study (General Protocol - OECD Guideline 405)

The potential for a substance to cause eye irritation or damage is evaluated in a rabbit model.

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling).

-

-

Endpoint: The severity of the ocular lesions is scored according to a standardized scale.

Bacterial Reverse Mutation Assay (Ames Test) (General Protocol - OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.[5]

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).

-

Procedure:

-

The test is performed with and without a metabolic activation system (S9 mix from rat liver).

-

The test substance is incubated with the bacterial tester strains in a suitable medium.

-

The mixture is plated on a minimal agar medium lacking the required amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.[6]

Potential Mechanisms of Toxicity and Signaling Pathways

Metabolism of Thiophene-Containing Compounds

The thiophene ring is a structural alert for toxicity, as its metabolism can lead to the formation of reactive metabolites.[7] Cytochrome P450 enzymes can mediate the S-oxidation of the thiophene sulfur atom or epoxidation of the thiophene ring. These reactive intermediates can covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and toxicity.

Glycine Metabolism

As a glycine derivative, this compound may interact with pathways involving glycine metabolism. Glycine itself is involved in numerous metabolic processes, including the synthesis of proteins, purines, and glutathione. Alterations in these pathways could potentially contribute to toxicity.

Safety and Handling Precautions

Given the potential for severe eye irritation and the lack of comprehensive toxicity data, a cautious approach to handling this compound is essential. The following workflow outlines the recommended safety procedures.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.

-

Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water.[8]

-